molecular formula C15H24O2Si B2772096 Tert-butyl(chroman-4-yloxy)dimethylsilane CAS No. 1065075-49-1

Tert-butyl(chroman-4-yloxy)dimethylsilane

Cat. No.: B2772096
CAS No.: 1065075-49-1
M. Wt: 264.44
InChI Key: YTVNAPSTIULIIC-UHFFFAOYSA-N
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Description

Tert-butyl(chroman-4-yloxy)dimethylsilane: is a chemical compound with the molecular formula C15H24O2Si and a molecular weight of 264.44 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(chroman-4-yloxy)dimethylsilane typically involves the reaction of 4-chromanol with tert-butyl-chloro-dimethylsilane in the presence of N-methylmorpholine and imidazole as catalysts. The reaction is carried out in dichloromethane at a temperature of 0°C to room temperature for 72 hours . The mixture is then washed with dilute hydrochloric acid and water, dried over magnesium sulfate, filtered, and concentrated to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl(chroman-4-yloxy)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like and are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce chroman-4-ol derivatives.

Scientific Research Applications

Tert-butyl(chroman-4-yloxy)dimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(chroman-4-yloxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand or substrate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Tert-butyl(chroman-4-yloxy)trimethylsilane
  • Tert-butyl(chroman-4-yloxy)triethylsilane
  • Tert-butyl(chroman-4-yloxy)triphenylsilane

Comparison: Tert-butyl(chroman-4-yloxy)dimethylsilane is unique due to its specific combination of tert-butyl and dimethylsilane groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility profiles, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl-(3,4-dihydro-2H-chromen-4-yloxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVNAPSTIULIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCOC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl-chloro-dimethyl-silane (10.54 g, 70 mmol) was added to a CH2Cl2 (200 mL) solution of 4-chromanol (10.00 g, 66.6 mmol), N-methylmorpholine (10.98 mL, 100 mmol) and imidazole (0.20 g, 3 mmol) at 0° C. The mixture was stirred for 3 days at RT. The reaction was diluted with CH2Cl2 (200 mL), washed with dilute HCl and H2O, dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound.
Quantity
10.54 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.98 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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